Cas no 5928-67-6 (Ethanone,2-hydroxy-1,2-diphenyl-, (2S)-)
5928-67-6 structure
Product Name:Ethanone,2-hydroxy-1,2-diphenyl-, (2S)-
CAS-nummer:5928-67-6
MF:C14H12O2
MW:212.243884086609
CID:367023
PubChem ID:24855512
Update Time:2025-04-19
Ethanone,2-hydroxy-1,2-diphenyl-, (2S)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Ethanone,2-hydroxy-1,2-diphenyl-, (2S)-
- (S)-(+)-Benzoin
- (+)-Benzoin
- (S)-(+)-2-hydroxy-1,2-diphenylethan-1-one
- (S)-(+)-2-hydroxy-1,2-diphenylethanone
- (S)-(+)-2-hydroxy-1,2-diphenyl-ethanone
- (S)-(+)-2-hydroxy-2-phenylacetophenone
- (S)-2-hydroxy-1,2-diphenylethan-1-one
- (S)-2-Hydroxy-2-phenylacetophenone
- (S)-benzoin
- AC1LDI23
- Benzoin, (+)-
- S-(+)-1,2-diphenyl-2-hydroxyethanone
- S-(+)-Benzoin
- SureCN2025536
- (+)-2-Hydroxy-2-phenylacetophenone
- (S)-(+)-Benzoin, 99%
- (2S)-2-hydroxy-1,2-diphenyl-ethanone
- (S)-2-Hydroxy-1,2-diphenylethanone
- SCHEMBL2025536
- (A+/-)-2-hydroxy-1,2-diphenyl-ethanone
- BG0X2899M2
- Ethanone, 2-hydroxy-1,2-diphenyl-, (2S)-
- Ethanone, 2-hydroxy-1,2-diphenyl-, (S)-
- ISAOCJYIOMOJEB-ZDUSSCGKSA-N
- C20227
- UNII-BG0X2899M2
- (2S)-2-hydroxy-1,2-diphenylethanone
- AKOS017344957
- (+)-2-Hydroxy-1,2-diphenylethanone
- 5928-67-6
- Q27122639
- CHEBI:51510
- (2S)-2-hydroxy-1,2-diphenylethan-1-one
-
- MDL: MFCD00064252
- Inchi: 1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H/t13-/m0/s1
- InChI-sleutel: ISAOCJYIOMOJEB-ZDUSSCGKSA-N
- LACHT: O[C@H](C(C1C=CC=CC=1)=O)C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 212.08400
- Monoisotopische massa: 212.083729621g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 3
- Complexiteit: 225
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 37.3Ų
- Oppervlakte lading: 0
- Aantal tautomers: 2
- XLogP3: none
Experimentele eigenschappen
- Kleur/vorm: 未确定
- Smeltpunt: 135-137 °C (lit.)
- PSA: 37.30000
- LogboekP: 2.60290
- Oplosbaarheid: 未确定
- Optische activiteit: [α]19/D +115°, c = 1.5 in acetone
Ethanone,2-hydroxy-1,2-diphenyl-, (2S)- Beveiligingsinformatie
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
Ethanone,2-hydroxy-1,2-diphenyl-, (2S)- Douanegegevens
- HS-CODE:2914400090
- Douanegegevens:
中国海关编码:
2914400090概述:
2914400090 其他酮醇及酮醛。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:5.5%。普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙酮报明包装
Summary:
2914400090 other ketone-alcohols and ketone-aldehydes。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:5.5%。General tariff:30.0%
Ethanone,2-hydroxy-1,2-diphenyl-, (2S)- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03741-100mg |
Ethanone,2-hydroxy-1,2-diphenyl-, (2S)- |
5928-67-6 | 99% | 100mg |
¥3328.0 | 2024-07-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 256250-100MG |
Ethanone,2-hydroxy-1,2-diphenyl-, (2S)- |
5928-67-6 | 99% | 100MG |
¥2635.44 | 2022-02-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665291-100mg |
(S)-2-hydroxy-1,2-diphenylethan-1-one |
5928-67-6 | 98% | 100mg |
¥3864.00 | 2024-05-07 |
Ethanone,2-hydroxy-1,2-diphenyl-, (2S)- Gerelateerde literatuur
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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